Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1053656-27-1
VCID: VC2838545
InChI: InChI=1S/C11H9BrN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Br
Molecular Formula: C11H9BrN2O3
Molecular Weight: 297.1 g/mol

Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate

CAS No.: 1053656-27-1

Cat. No.: VC2838545

Molecular Formula: C11H9BrN2O3

Molecular Weight: 297.1 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate - 1053656-27-1

Specification

CAS No. 1053656-27-1
Molecular Formula C11H9BrN2O3
Molecular Weight 297.1 g/mol
IUPAC Name ethyl 5-(4-bromophenyl)-1,2,4-oxadiazole-3-carboxylate
Standard InChI InChI=1S/C11H9BrN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
Standard InChI Key OHBACUKJDQPIHR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Br
Canonical SMILES CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Br

Introduction

Physical and Chemical Properties

Ethyl 5-(4-bromophenyl)- oxadiazole-3-carboxylate presents distinct physicochemical properties that are crucial for understanding its behavior in various applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Ethyl 5-(4-bromophenyl)- oxadiazole-3-carboxylate

PropertyValue
Molecular FormulaC₁₁H₉BrN₂O₃
Molecular Weight297.105 g/mol
CAS Number1053656-27-1
MDL NumberMFCD10568214
Storage TemperatureAmbient
Physical AppearanceSolid (typically white to off-white)
SolubilitySoluble in organic solvents (DMSO, dichloromethane, etc.)
Creation Date (Database)2012-05-21
Modification Date (Database)2025-02-15

The compound contains a bromine atom at the para position of the phenyl ring, which influences its reactivity and potential applications in coupling reactions. The ethyl carboxylate group provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .

Structural Characteristics

Computed Descriptors

Several computational descriptors have been established for this compound, providing standardized representations useful for database searching and structural analysis.

Table 2: Computed Structural Descriptors

Descriptor TypeValue
IUPAC Nameethyl 5-(4-bromophenyl)-1,2,4-oxadiazole-3-carboxylate
InChIInChI=1S/C11H9BrN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
InChIKeyOHBACUKJDQPIHR-UHFFFAOYSA-N
SMILESCCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Br

These descriptors serve as unique identifiers for the molecule and provide a standardized way to represent its structure in chemical databases and literature .

Synthesis Methods

General Approaches to 1,2,4-Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazoles typically follows two classical routes: 1,3-dipolar cycloaddition of nitrile oxides to nitriles, and the cyclization of amidoxime derivatives. For Ethyl 5-(4-bromophenyl)- oxadiazole-3-carboxylate, the amidoxime route is generally preferred due to its reliability and scalability .

Amidoxime Route

The most common method for synthesizing Ethyl 5-(4-bromophenyl)- oxadiazole-3-carboxylate involves a two-step process:

  • Conversion of 4-bromobenzonitrile to the corresponding amidoxime using hydroxylamine hydrochloride

  • Reaction of the amidoxime with ethyl chloroformate or ethyl oxalyl chloride followed by cyclization

This synthetic route typically proceeds under basic conditions and may require heating to facilitate the cyclodehydration step .

Modern Synthetic Approaches

Recent advancements in the synthesis of 1,2,4-oxadiazoles include microfluidic techniques and continuous flow chemistry. These approaches significantly reduce reaction times from days to minutes while providing improved yields and purity. For instance, a continuous microreactor sequence can produce 1,2,4-oxadiazoles in approximately 30 minutes, utilizing three sequential microreactors, two of which involve superheating of the solvent .

Table 3: Comparison of Synthetic Methods for 1,2,4-Oxadiazoles

Applications in Research and Development

Chemical Research

The title compound serves as a valuable intermediate in the synthesis of more complex molecules due to its functionalized structure. The bromine atom at the para position of the phenyl ring provides a handle for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), while the ethyl carboxylate group allows for further transformations such as hydrolysis, reduction, or amidation .

Structural Comparisons with Related Compounds

Several structurally related compounds have been studied extensively and provide context for understanding the potential properties and applications of Ethyl 5-(4-bromophenyl)- oxadiazole-3-carboxylate.

Table 4: Comparison with Structurally Related Compounds

CompoundStructural DifferencesMW (g/mol)Notable Properties
Ethyl 5-(4-bromophenyl)- oxadiazole-3-carboxylateReference compound297.11Subject of this study
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylateDifferent oxadiazole isomer, bromine directly on heterocycle221.01More reactive bromine position, different electronic properties
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylateReversed substitution pattern221.01Alternative substrate for chemical transformations
Ethyl 5-(4-bromophenyl)isoxazole-4-carboxylateIsoxazole vs. oxadiazole core296.12Different hydrogen bonding properties and metabolic stability
Ethyl 5-(4-bromophenyl)oxazole-4-carboxylateOxazole vs. oxadiazole core296.12Altered electronic properties and reactivity

These structural analogues differ in their heterocyclic core or substitution pattern, leading to distinct physicochemical properties and potentially different biological activities .

Analytical Characterization

Crystal Structure Analysis

Crystallographic analysis of related oxadiazole compounds has provided valuable insights into their three-dimensional structures and intermolecular interactions. For instance, oxadiazole derivatives often exhibit hydrogen bonding networks involving the nitrogen atoms of the heterocycle and neighboring molecules, contributing to their crystal packing and stability .

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